Mycothiol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Molecular Composition and Stereochemical Configuration

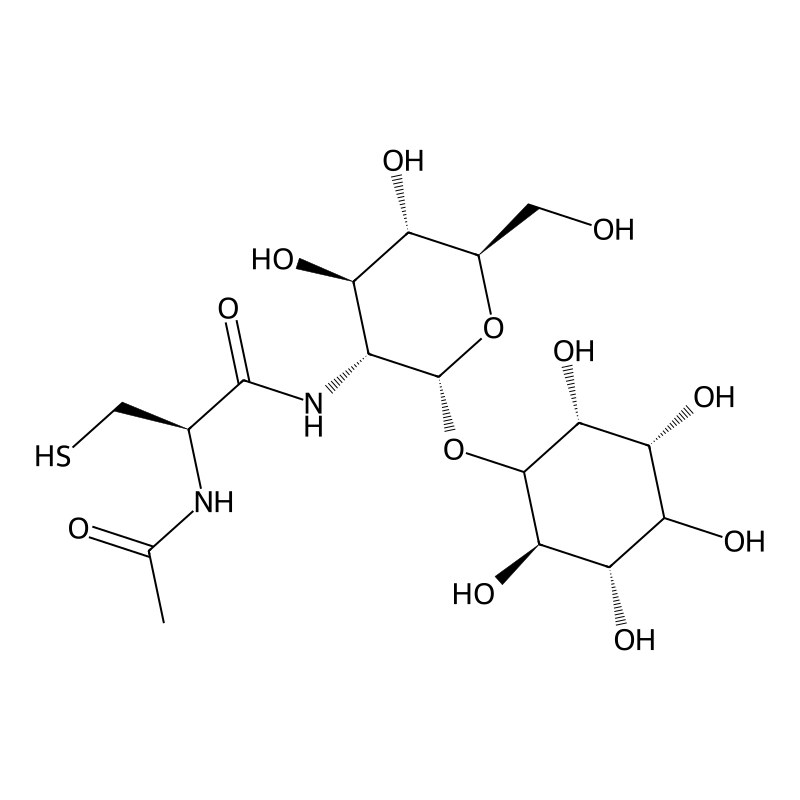

Mycothiol represents a unique pseudodisaccharide thiol compound with the molecular formula C17H30N2O12S and a molecular weight of 486.5 g/mol [1] [2]. The complete IUPAC chemical name is (2R)-N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-{[(2R,3R,4S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxy}oxan-3-yl]-2-acetamido-3-sulfanylpropanamide [1] [2], reflecting its complex stereochemical architecture.

The molecular architecture of mycothiol consists of three distinct structural components linked through specific glycosidic and amide bonds [3] [4]. The core structure involves a cysteine residue where the amino group is acetylated and the carboxyl group forms an amide linkage to D-glucosamine, which is subsequently α(1-1) linked to myo-inositol [4] [5]. This unique amide bond linking N-acetylcysteine to glucosamine-inositol is sufficiently distinctive that it can only be cleaved by specialized enzymes such as mycothiol S-conjugate amidase [4] [5].

The stereochemical configuration has been unambiguously established through total synthesis and nuclear magnetic resonance analysis, confirming the absolute stereochemistry as 1-D-myo-inosityl 2-deoxy-2-(N-acetamido-L-cysteinamido)-α-D-glucopyranoside [6]. The compound was originally isolated and structurally characterized from Streptomyces strains and Mycobacterium bovis, with the common name "mycothiol" proposed by Spies and Steenkamp [4] [5].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C17H30N2O12S | [1] [2] |

| Molecular Weight (g/mol) | 486.5 | [1] [2] |

| Chemical Name (IUPAC) | (2R)-N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-{[(2R,3R,4S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxy}oxan-3-yl]-2-acetamido-3-sulfanylpropanamide | [1] [2] |

| Common Name | Mycothiol | [3] |

| CAS Registry Number | 192126-76-4 | [1] |

| PubChem CID | 441148 | [1] |

| InChI Key | MQBCDKMPXVYACGO-JIEMFSDCSA-N | [2] |

| Chemical Class | Pseudodisaccharide thiol | [1] [3] |

Conformational Dynamics in Aqueous and Cellular Environments

The conformational behavior of mycothiol in aqueous environments has been extensively characterized through nuclear magnetic resonance spectroscopy and computational modeling approaches [7] [8] [9]. Nuclear magnetic resonance studies of mycothiol-S-bimane in aqueous solution revealed that the glucosamine-inositol moiety maintains essentially the same conformation as that determined for N-acetylglucosamine-inositol, which is attributed to the inherent rigidity of both the glucosamine and inositol ring systems [4] [5] [9].

Detailed conformational analysis utilizing various force fields and stochastic search protocols has identified several energetically favorable conformations that are populated in both gas phase and implicit water solvation environments [8]. These computational studies demonstrate that multiple conformations exist in rapid equilibrium, producing the mean structure observed through nuclear magnetic resonance analysis [4] [5] [9]. The global minimum energy cluster identified through theoretical calculations closely matches the experimental nuclear magnetic resonance results, suggesting that the solution conformation represents a dynamic average of multiple conformational states [9].

The conformational flexibility of mycothiol is particularly important in cellular environments where the molecule must interact with various enzymes and binding partners [7] [8]. The interglycosidic bond angles remain relatively constant across different environmental conditions, indicating that the core structural framework is maintained while allowing for conformational adaptation at the periphery [7]. This conformational adaptability is crucial for mycothiol's function as a substrate for multiple enzymatic processes within the mycothiol-dependent cellular redox system [10] [11].

Studies examining the structural requirements for enzyme recognition have demonstrated that the stereochemistry of the inositol ring is critical for enzymatic function, superseding the importance of the complete complement of hydroxyl groups [7]. This specificity underlies the highly selective nature of mycothiol-dependent enzymatic processes and explains why structural analogs often exhibit significantly reduced biological activity [7] [10].

Stability and Reactivity Under Oxidative Stress Conditions

Mycothiol exhibits remarkable stability and distinctive reactivity patterns under oxidative stress conditions that differentiate it from other low molecular weight thiols [12] [13] [14]. The compound demonstrates exceptional resistance to autoxidation, proceeding approximately 7-fold slower than glutathione under comparable conditions [15] [16]. This enhanced stability is attributed to the absence of metal-chelating residues in the mycothiol structure other than the thiol group itself, which reduces the catalytic potential for metal-ion mediated autoxidation reactions [15].

Under oxidative stress conditions, mycothiol undergoes reversible oxidation to form mycothione, the disulfide form with molecular formula C34H58N4O24S2 and molecular weight 970.96 g/mol [17]. The oxidation-reduction equilibrium between mycothiol and mycothione is tightly regulated by the mycothiol disulfide reductase enzyme system, which maintains optimal intracellular redox ratios [18] [14]. In Mycobacterium bovis BCG, the basal ratio of mycothiol to mycothione is maintained at approximately 50:1, while in Mycobacterium smegmatis this ratio reaches 200:1, indicating species-specific variations in redox buffering capacity [12].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula (Oxidized) | C34H58N4O24S2 | [17] |

| Molecular Weight (Oxidized, g/mol) | 970.96 | [17] |

| Common Name (Oxidized) | Mycothione (MSSM) | [17] |

| Chemical Nature | Disulfide form of mycothiol | [3] [4] |

| Standard Gibbs Free Energy of Formation (kcal/mol) | -195.17 | [19] |

The reactivity of mycothiol under oxidative stress involves multiple mechanistic pathways [20] [21] [22]. Upon exposure to hydrogen peroxide, mycothiol can undergo direct oxidation to form mycothione, or it can form mixed disulfides with protein cysteine residues in a process termed S-mycothiolation [22] [23] [24]. This S-mycothiolation serves as a critical protective mechanism, preventing irreversible overoxidation of protein thiols to sulfenic, sulfinic, or sulfonic acid derivatives [24] [25].

The kinetic parameters for mycothiol reactivity have been quantitatively determined through competitive reaction studies [26]. The second-order rate constant for the reaction between oxidized proteins and reduced mycothiol has been measured at 237 ± 30 M⁻¹s⁻¹ at pH 7.4 and 25°C [26]. These kinetic measurements demonstrate that mycothiol can effectively compete with other cellular thiols for reaction with oxidized protein targets, supporting its role as a primary cellular antioxidant [26] [27].

| Property | Value | Reference |

|---|---|---|

| Autoxidation Rate vs GSH | 7-fold slower than glutathione | [15] [16] |

| Metal-ion Autoxidation Resistance | More resistant due to absence of metal-chelating residues | [15] |

| Thermal Stability (Melting Temperature Increase with Zn2+) | +12.9°C increase with MSH and Zn2+ binding | [28] |

| pH Stability Range | Stable in physiological pH range (6.2-7.4) | [29] [30] |

| Solubility | Hydrophilic, water-soluble | [27] |

| Standard Gibbs Free Energy of Formation (kcal/mol) | -90.90 | [19] |

The protective function of mycothiol extends beyond simple antioxidant activity to include detoxification of alkylating agents, heavy metals, and various xenobiotic compounds [21] [22] [23]. Under hypochlorite stress conditions, mycothiol protects cellular proteins through formation of S-mycothiolated conjugates, which can be subsequently reduced by the mycoredoxin system to restore protein function [22] [23]. This reversible modification system represents a sophisticated cellular defense mechanism that allows for rapid response to oxidative challenges while maintaining the potential for full functional recovery upon stress resolution [24] [25].

The mycothiol biosynthetic pathway initiates with the conversion of 1-L-myo-inositol-1-phosphate and UDP-N-acetylglucosamine to form the first committed intermediate, proceeding through sequential enzymatic modifications to yield the final product. Each enzyme in this cascade demonstrates unique substrate specificity and catalytic mechanisms that ensure the fidelity of mycothiol production.

MshA: UDP-GlcNAc/Ins-P Glycosyltransferase Activity

MshA functions as a retaining glycosyltransferase that catalyzes the initial committed step in mycothiol biosynthesis by transferring N-acetylglucosamine from UDP-N-acetylglucosamine to 1-L-myo-inositol-1-phosphate, producing 1-O-(2-acetamido-2-deoxy-α-D-glucopyranosyl)-D-myo-inositol-3-phosphate [1] [4] [5]. This enzyme belongs to the glycosyltransferase family 4 (GT-4) and exhibits the characteristic GT-B fold consisting of two β/α/β Rossmann-fold domains connected by a short hinge region [1] [5].

The kinetic characterization of MshA from Corynebacterium glutamicum reveals a Km value of 210 ± 20 μM for UDP-GlcNAc and 240 ± 10 μM for 1-L-myo-inositol-1-phosphate, with a kcat value of 12.5 ± 0.2 s⁻¹ [5]. Initial velocity studies demonstrate that MshA follows a sequential kinetic mechanism with UDP-GlcNAc binding first, followed by 1-L-myo-inositol-1-phosphate [5]. The enzyme undergoes a significant conformational change upon substrate binding, with the C-terminal domain rotating approximately 97° relative to the N-terminal domain, creating a closed conformation that facilitates the formation of the binding site for the acceptor substrate [1] [5].

Crystallographic studies have revealed that MshA adopts an extended conformation in its apo form, with the binding sites for UDP-GlcNAc and 1-L-myo-inositol-1-phosphate positioned distantly in space [1] [5]. The binding of UDP-GlcNAc induces the conformational change that brings these sites into proximity, enabling catalysis. The structural analysis suggests that the β-phosphoryl group of UDP-GlcNAc acts as a general base in the catalytic mechanism, rather than involving a covalent enzyme-N-acetylglucosamine intermediate [5].

MshA2: Phosphatase-Mediated Dephosphorylation

The second step in mycothiol biosynthesis involves the dephosphorylation of 1-O-(2-acetamido-2-deoxy-α-D-glucopyranosyl)-D-myo-inositol-3-phosphate to produce 1-O-(2-acetamido-2-deoxy-α-D-glucopyranosyl)-D-myo-inositol (GlcNAc-Ins) [6] [2]. This reaction is catalyzed by a phosphatase designated MshA2, although the gene encoding this enzyme has not been definitively identified [6] [2] [3].

Biochemical studies using cell-free extracts of Mycobacterium smegmatis have demonstrated that this phosphatase activity is essential for the conversion of the phosphorylated intermediate to the dephosphorylated form [6]. The enzyme exhibits specificity for the mycothiol biosynthetic intermediate, as evidenced by the accumulation of the phosphorylated substrate in the absence of phosphatase activity [6]. The identification and characterization of MshA2 remains an active area of research, with potential candidates including inositol monophosphatases such as SuhB and CysQ [2].

MshB: Deacetylation of GlcNAc-Ins Intermediate

MshB catalyzes the deacetylation of GlcNAc-Ins to produce 1-O-(2-amino-2-deoxy-α-D-glucopyranosyl)-D-myo-inositol (GlcN-Ins), which represents the major intermediate found in mycobacterial extracts [2] [7] [8]. This enzyme is a zinc-dependent metalloprotein that requires divalent metal ions for catalytic activity, with Zn²⁺, Ni²⁺, Mn²⁺, and Co²⁺ serving as effective cofactors [7] [8].

The crystal structure of MshB from Mycobacterium tuberculosis has been determined, revealing the metal-binding ligands as His13, Asp16, and His147, with Asp15 identified as a probable general base for water deprotonation in the catalytic mechanism [7] [8]. The enzyme exhibits strict substrate specificity, with removal of the inositol residue from the natural substrate GlcNAc-Ins resulting in a 70-fold decrease in catalytic rate [7]. Replacement of the acetyl group with N-acetylcysteine to generate mycothiol produces a 330-fold reduction in activity, confirming the enzyme's preference for its natural substrate [7].

Interestingly, MshB demonstrates overlapping amidase activity with mycothiol S-conjugate amidase (Mca), particularly toward certain mycothiol S-conjugates [7]. The compound N-acetylcysteine-S-methylbenzyl-glucosamine-inositol (CysSmB-GlcN-Ins) serves as an exceptional substrate for MshB, exhibiting activity that is 60-fold higher than with Mca and nearly 5-fold higher than with the natural substrate GlcNAc-Ins [7]. However, given the low physiological concentrations of Cys-GlcN-Ins, this overlapping activity is unlikely to be significant under normal cellular conditions [7].

MshC: ATP-Dependent Cysteine Ligase Function

MshC functions as an ATP-dependent ligase that catalyzes the condensation of L-cysteine with GlcN-Ins to form 1-O-[2-[[(2R)-2-amino-3-mercapto-1-oxopropyl]amino]-2-deoxy-α-D-glucopyranosyl]-D-myo-inositol (Cys-GlcN-Ins) [9] [10] [11]. This enzyme belongs to the class I cysteinyl-tRNA synthetase family and was originally misidentified as a second cysteinyl-tRNA synthetase (cysS2) before its role in mycothiol biosynthesis was established [9].

The kinetic characterization of MshC reveals Km values of 40 ± 3 μM for L-cysteine and 72 ± 9 μM for GlcN-Ins [9]. The enzyme exhibits a molecular weight of approximately 47,000 Da, with two protein forms identified that differ by an eight-amino-acid N-terminal extension resulting from alternative start codon usage [9]. The reaction mechanism involves the initial activation of L-cysteine by ATP to form cysteinyl-adenylate, followed by the nucleophilic attack of the amino group of GlcN-Ins on the activated cysteine [10] [11].

Site-directed mutagenesis studies have identified critical residues involved in substrate binding and catalysis [10]. The residues T46, H55, T83, W227, and D251 have been shown to play important roles in enzyme function, with mutations resulting in significant decreases in catalytic activity [10]. Histidine 55 appears to be particularly important for both ATP binding and cysteine adenylation, with its mutation to alanine resulting in a 100-1400-fold decrease in the rate of cysteine activation [10]. The activity of the H55A mutant can be partially rescued by exogenous imidazole at acidic pH, suggesting that the protonated form of histidine plays a catalytic role [10].

MshD: Acetyl-CoA-Dependent N-Acetylation

MshD catalyzes the final step in mycothiol biosynthesis through the acetylation of the amino group of cysteine in Cys-GlcN-Ins using acetyl-CoA as the acetyl donor, yielding the mature mycothiol product [2] [12] [13]. This enzyme belongs to the GCN5-related N-acetyltransferase (GNAT) superfamily and exhibits a unique structure consisting of two separate GNAT domains connected by a random coil linker [1] [2].

The crystal structure of MshD from Mycobacterium tuberculosis reveals that the enzyme is composed of an N-terminal domain (residues 1-140) and a C-terminal domain (residues 151-315) [1] [2]. The C-terminal domain binds acetyl-CoA and is catalytically active, while the N-terminal domain contains a non-functional acetyl-CoA binding site [1] [2]. This structural organization suggests that MshD arose through gene duplication, with subsequent loss of function in one domain [2].

Kinetic studies have determined Km values of 40 ± 5 μM for acetyl-CoA and 82 ± 22 μM for Cys-GlcN-Ins [2]. The enzyme follows a ternary complex mechanism characteristic of the GNAT superfamily, requiring both substrates to be present for catalysis to occur [2]. The catalytic mechanism involves Glu234 acting as a general base through an intervening water molecule, with the Leu238 backbone NH stabilizing the negative charge developed on the carbonyl of the acetyl group in the transition state [2]. Tyr294 provides a proton to generate CoA in the thiol form (CoASH) [2].

Substrate Specificity and Kinetic Characterization of Biosynthetic Enzymes

The mycothiol biosynthetic enzymes demonstrate remarkable substrate specificity that ensures the fidelity of the biosynthetic pathway. Each enzyme has evolved to recognize specific structural features of its substrates while excluding closely related compounds that could lead to aberrant products.

Table 1: Kinetic Parameters of Mycothiol Biosynthetic Enzymes

| Enzyme | Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

|---|---|---|---|---|---|

| MshA | UDP-GlcNAc | 210 | 12.5 | Not specified | [5] |

| MshA | 1-L-Ins-1-P | 240 | 12.5 | Not specified | [5] |

| MshB | GlcNAc-Ins | Not specified | Not specified | Not specified | [7] |

| MshC | L-Cysteine | 40 | Not specified | Not specified | [9] |

| MshC | GlcN-Ins | 72 | Not specified | Not specified | [9] |

| MshD | Acetyl-CoA | 40 | Not specified | Not specified | [2] |

| MshD | Cys-GlcN-Ins | 82 | Not specified | Not specified | [2] |

MshA exhibits strict specificity for UDP-GlcNAc as the sugar donor, with minimal activity observed with other UDP-sugar derivatives [5]. The enzyme also demonstrates high selectivity for 1-L-myo-inositol-1-phosphate as the acceptor substrate, with little activity detected when myo-inositol, 1-D-myo-inositol-1-phosphate, or myo-inositol-2-phosphate are used as acceptors [6] [5]. This stringent substrate specificity ensures that only the correct stereoisomer and phosphorylation state of inositol phosphate is incorporated into the mycothiol precursor.

Table 2: Substrate Specificity of MshB Deacetylase

| Substrate | Relative Activity | Km (μM) | Notes |

|---|---|---|---|

| GlcNAc-Ins | 100% | Standard | Natural substrate |

| MSH | 0.3% | Very high | 330-fold decrease in rate |

| GlcNAc (without Ins) | 1.4% | Very high | 70-fold decrease in rate |

| CysSmB-GlcN-Ins | 500% | Lower than standard | Best substrate tested |

The substrate specificity of MshB has been extensively characterized, revealing the critical importance of the complete mycothiol scaffold for optimal enzyme activity [7] [8]. The enzyme demonstrates a strong preference for substrates containing the intact inositol moiety, as evidenced by the dramatic reduction in activity when this group is absent [7]. The acetyl group specificity is also pronounced, with modifications to this moiety resulting in substantial decreases in catalytic efficiency [7].

MshC exhibits high specificity for L-cysteine among amino acid substrates, effectively discriminating against D-cysteine, serine, and other amino acids [10]. The enzyme's preference for GlcN-Ins over related compounds demonstrates its evolved specificity for the mycothiol biosynthetic intermediate [9] [10]. Site-directed mutagenesis studies have revealed that tryptophan 227 plays a crucial role in cysteine binding and substrate discrimination, although it does not appear to be involved in discriminating against serine [10].

MshD demonstrates preference for acetyl-CoA over other CoA thioesters, although it can utilize propionyl-CoA as an alternative substrate with reduced efficiency [2]. The enzyme's specificity for Cys-GlcN-Ins ensures that only the correct mycothiol precursor is acetylated to form the final product [2]. The dual-domain structure of MshD, with only the C-terminal domain being catalytically active, provides additional specificity by properly orienting the substrates for catalysis [1] [2].

Table 3: Metal Cofactor Requirements for Mycothiol Biosynthetic Enzymes

| Enzyme | Metal Cofactor | Role | Binding Site | Activity Loss (without metal) |

|---|---|---|---|---|

| MshA | Mg²⁺ | Substrate binding | Not specified | Complete |

| MshB | Zn²⁺ | Catalytic activity | His13, Asp15, Asp16, His147 | Complete |

| MshC | Mg²⁺ | ATP binding | Not specified | Severe |

| MshD | None | N/A | N/A | None |

The metal cofactor requirements of the mycothiol biosynthetic enzymes contribute significantly to their catalytic efficiency and substrate specificity. MshA requires Mg²⁺ for optimal activity, likely participating in the coordination of the nucleotide substrate and facilitating the conformational changes necessary for catalysis [5]. MshB is strictly dependent on divalent metal ions, with Zn²⁺ being the preferred cofactor under physiological conditions [7] [8]. The zinc coordination by His13, Asp16, and His147 is essential for the enzyme's deacetylase activity, and chelation of the metal ion completely abolishes catalytic function [7].

Transcriptional Regulation via Sigma Factors (σᴮ, σᴿ)

The transcriptional regulation of mycothiol biosynthesis represents a sophisticated regulatory network that responds to environmental stresses and cellular redox status. Two alternative sigma factors, σᴮ and σᴿ, play crucial roles in controlling the expression of mycothiol biosynthetic genes in response to specific environmental conditions.

Table 4: Transcriptional Regulation of Mycothiol Biosynthesis

| Sigma Factor | Target Genes | Regulation Mechanism | Expression Pattern | Organism |

|---|---|---|---|---|

| σᴮ | mshA, mshB, mshC, mshD (indirect) | Heat shock, oxidative stress response | Induced by stress conditions | Mycobacterium tuberculosis |

| σᴿ | mshA, mca (direct); mshB-D (indirect) | Thiol-depleting conditions, anti-sigma RsrA control | Autoregulatory cycle with RsrA | Streptomyces coelicolor |

In Mycobacterium tuberculosis, σᴮ serves as a key regulator of the stress response and has been implicated in the transcriptional control of mycothiol biosynthesis [14] [15] [16]. The σᴮ regulon includes genes involved in oxidative stress response, heat shock response, and various housekeeping functions [14] [15]. Transcriptional profiling studies have demonstrated that σᴮ expression is induced under conditions of oxidative stress, including exposure to diamide, hydrogen peroxide, and other reactive oxygen species [14].

The regulation of mycothiol biosynthesis by σᴮ appears to be primarily indirect, with the sigma factor influencing the expression of genes that subsequently affect mycothiol production [14]. Under stress conditions, σᴮ expression increases significantly, leading to enhanced transcription of stress-responsive genes that may include components of the mycothiol biosynthetic pathway [14]. The connection between σᴮ and mycothiol metabolism is further supported by the observation that σᴮ-depleted mutants exhibit altered mycothiol redox states under both normal and stress conditions [14].

In Streptomyces coelicolor, the regulation of mycothiol metabolism is controlled by the extracytoplasmic function sigma factor σᴿ and its cognate anti-sigma factor RsrA [17] [18] [19]. This regulatory system represents a paradigm for understanding how mycothiol biosynthesis is coordinated with cellular redox status [17] [18]. Under normal conditions, RsrA binds to σᴿ, preventing its interaction with RNA polymerase and inhibiting transcription of the σᴿ regulon [17] [18].

The RsrA-σᴿ regulatory system responds directly to thiol-depleting conditions through the oxidation of zinc-coordinated cysteine residues in RsrA [17] [18]. When cellular thiols are depleted, RsrA becomes oxidized, leading to conformational changes that reduce its affinity for σᴿ [17] [18]. The released σᴿ then associates with RNA polymerase core enzyme to form the σᴿ holoenzyme, which directly transcribes genes involved in mycothiol biosynthesis and metabolism [17] [18].

The σᴿ regulon includes direct transcriptional targets such as mshA (encoding the glycosyltransferase) and mca (encoding mycothiol S-conjugate amidase) [17] [18]. Additionally, σᴿ indirectly influences the expression of mshB, mshC, and mshD through unknown mechanisms [17] [18]. The system also includes the thioredoxin reductase-thioredoxin system, creating a comprehensive response to oxidative stress [17] [18].

A key feature of the σᴿ-RsrA regulatory system is its ability to create an autoregulatory cycle that persists until thiol-depleting conditions are alleviated [17] [18]. The system exhibits positive autoregulation, with σᴿ promoting the transcription of both sigR and rsrA genes [17] [18]. This regulatory architecture ensures that the response to thiol depletion is both rapid and sustained, allowing cells to maintain mycothiol homeostasis under stress conditions [17] [18].

The reduction of oxidized RsrA can be accomplished by several reducing agents, including mycothiol itself, reduced thioredoxin, and dithiothreitol [17] [18]. This creates a feedback mechanism whereby the products of the σᴿ regulon (including mycothiol) can ultimately suppress their own synthesis by reducing RsrA and promoting its binding to σᴿ [17] [18]. The system thus represents an elegant example of homeostatic regulation, where the end product of the biosynthetic pathway participates in controlling its own production.

The differential regulation of mycothiol biosynthesis by σᴮ and σᴿ in different organisms reflects the diverse environmental challenges faced by actinobacteria. While both systems respond to oxidative stress, they employ distinct molecular mechanisms and regulatory logic to achieve appropriate gene expression. The σᴮ system in mycobacteria appears to be more broadly responsive to multiple stress conditions, while the σᴿ system in streptomycetes is more specifically tuned to thiol redox status.

Recent studies have also revealed connections between mycothiol regulation and other global regulatory systems. In Mycobacterium tuberculosis, the two-component regulatory system PhoP-PhoR has been implicated in modulating mycothiol redox homeostasis through interactions with sigma factors [14]. PhoP interacts with both σᴱ and σᴴ, which are involved in pH and redox stress responses, respectively [14]. These interactions suggest that mycothiol biosynthesis is integrated into multiple regulatory networks that coordinate cellular responses to environmental stress.

Purity

XLogP3

Exact Mass

Appearance

Storage

Wikipedia

Dates

2: Riordan SW, Field JJ, Corkran HM, Dasyam N, Stocker BL, Timmer MS, Harvey JE, Teesdale-Spittle PH. Synthesis of mycothiol conjugate analogues and evaluation of their antimycobacterial activity. Bioorg Med Chem Lett. 2015;25(10):2152-5. doi: 10.1016/j.bmcl.2015.03.070. Epub 2015 Mar 31. PubMed PMID: 25881831.

3: Nilewar SS, Kathiravan MK. Mycothiol: a promising antitubercular target. Bioorg Chem. 2014 Feb;52:62-8. doi: 10.1016/j.bioorg.2013.11.004. Epub 2013 Nov 21. Review. PubMed PMID: 24368170.

4: Pedre B, Van Molle I, Villadangos AF, Wahni K, Vertommen D, Turell L, Erdogan H, Mateos LM, Messens J. The Corynebacterium glutamicum mycothiol peroxidase is a reactive oxygen species-scavenging enzyme that shows promiscuity in thiol redox control. Mol Microbiol. 2015 Jun;96(6):1176-91. doi: 10.1111/mmi.12998. Epub 2015 Apr 11. PubMed PMID: 25766783.

5: Manabe S, Ito Y. Mycothiol synthesis by an anomerization reaction through endocyclic cleavage. Beilstein J Org Chem. 2016 Feb 22;12:328-33. doi: 10.3762/bjoc.12.35. eCollection 2016. PubMed PMID: 26977192; PubMed Central PMCID: PMC4778527.

6: Si M, Zhao C, Zhang B, Wei D, Chen K, Yang X, Xiao H, Shen X. Overexpression of Mycothiol Disulfide Reductase Enhances Corynebacterium glutamicum Robustness by Modulating Cellular Redox Homeostasis and Antioxidant Proteins under Oxidative Stress. Sci Rep. 2016 Jul 7;6:29491. doi: 10.1038/srep29491. PubMed PMID: 27383057; PubMed Central PMCID: PMC4935862.

7: Si M, Xu Y, Wang T, Long M, Ding W, Chen C, Guan X, Liu Y, Wang Y, Shen X, Liu SJ. Functional characterization of a mycothiol peroxidase in Corynebacterium glutamicum that uses both mycoredoxin and thioredoxin reducing systems in the response to oxidative stress. Biochem J. 2015 Jul 1;469(1):45-57. doi: 10.1042/BJ20141080. Epub 2015 Apr 20. PubMed PMID: 25891483.

8: Kocabas E, Liu H, Hernick M. Identity of cofactor bound to mycothiol conjugate amidase (Mca) influenced by expression and purification conditions. Biometals. 2015 Aug;28(4):755-63. doi: 10.1007/s10534-015-9864-6. Epub 2015 Jun 5. PubMed PMID: 26044118.

9: Tossounian MA, Pedre B, Wahni K, Erdogan H, Vertommen D, Van Molle I, Messens J. Corynebacterium diphtheriae methionine sulfoxide reductase a exploits a unique mycothiol redox relay mechanism. J Biol Chem. 2015 May 1;290(18):11365-75. doi: 10.1074/jbc.M114.632596. Epub 2015 Mar 9. PubMed PMID: 25752606; PubMed Central PMCID: PMC4416841.

10: Hernick M. Mycothiol: a target for potentiation of rifampin and other antibiotics against Mycobacterium tuberculosis. Expert Rev Anti Infect Ther. 2013 Jan;11(1):49-67. doi: 10.1586/eri.12.152. Review. PubMed PMID: 23428102.

11: Bhaskar A, Chawla M, Mehta M, Parikh P, Chandra P, Bhave D, Kumar D, Carroll KS, Singh A. Reengineering redox sensitive GFP to measure mycothiol redox potential of Mycobacterium tuberculosis during infection. PLoS Pathog. 2014 Jan 30;10(1):e1003902. doi: 10.1371/journal.ppat.1003902. eCollection 2014 Jan. PubMed PMID: 24497832; PubMed Central PMCID: PMC3907381.

12: Liu YB, Chen C, Chaudhry MT, Si MR, Zhang L, Wang Y, Shen XH. Enhancing Corynebacterium glutamicum robustness by over-expressing a gene, mshA, for mycothiol glycosyltransferase. Biotechnol Lett. 2014 Jul;36(7):1453-9. doi: 10.1007/s10529-014-1501-x. Epub 2014 Apr 16. PubMed PMID: 24737070.

13: Lessmeier L, Hoefener M, Wendisch VF. Formaldehyde degradation in Corynebacterium glutamicum involves acetaldehyde dehydrogenase and mycothiol-dependent formaldehyde dehydrogenase. Microbiology. 2013 Dec;159(Pt 12):2651-62. doi: 10.1099/mic.0.072413-0. Epub 2013 Sep 24. PubMed PMID: 24065717.

14: Janata J, Kadlcik S, Koberska M, Ulanova D, Kamenik Z, Novak P, Kopecky J, Novotna J, Radojevic B, Plhackova K, Gazak R, Najmanova L. Lincosamide synthetase--a unique condensation system combining elements of nonribosomal peptide synthetase and mycothiol metabolism. PLoS One. 2015 Mar 5;10(3):e0118850. doi: 10.1371/journal.pone.0118850. eCollection 2015. PubMed PMID: 25741696; PubMed Central PMCID: PMC4351081.

15: Vargas D, Hageman S, Gulati M, Nobile CJ, Rawat M. S-nitrosomycothiol reductase and mycothiol are required for survival under aldehyde stress and biofilm formation in Mycobacterium smegmatis. IUBMB Life. 2016 Aug;68(8):621-8. doi: 10.1002/iub.1524. Epub 2016 Jun 19. PubMed PMID: 27321674; PubMed Central PMCID: PMC5538257.

16: Si M, Long M, Chaudhry MT, Xu Y, Zhang P, Zhang L, Shen X. Functional characterization of Corynebacterium glutamicum mycothiol S-conjugate amidase. PLoS One. 2014 Dec 16;9(12):e115075. doi: 10.1371/journal.pone.0115075. eCollection 2014. PubMed PMID: 25514023; PubMed Central PMCID: PMC4267739.

17: Sharma SV, Van Laer K, Messens J, Hamilton CJ. Thiol Redox and pKa Properties of Mycothiol, the Predominant Low-Molecular-Weight Thiol Cofactor in the Actinomycetes. Chembiochem. 2016 Sep 15;17(18):1689-92. doi: 10.1002/cbic.201600228. Epub 2016 Jul 28. PubMed PMID: 27332744.

18: Liu YB, Long MX, Yin YJ, Si MR, Zhang L, Lu ZQ, Wang Y, Shen XH. Physiological roles of mycothiol in detoxification and tolerance to multiple poisonous chemicals in Corynebacterium glutamicum. Arch Microbiol. 2013 Jun;195(6):419-29. doi: 10.1007/s00203-013-0889-3. Epub 2013 Apr 25. PubMed PMID: 23615850.

19: Newton GL, Leung SS, Wakabayashi JI, Rawat M, Fahey RC. The DinB superfamily includes novel mycothiol, bacillithiol, and glutathione S-transferases. Biochemistry. 2011 Dec 13;50(49):10751-60. doi: 10.1021/bi201460j. Epub 2011 Nov 17. PubMed PMID: 22059487; PubMed Central PMCID: PMC3232311.

20: Wang T, Gao F, Kang Y, Zhao C, Su T, Li M, Si M, Shen X. Mycothiol peroxidase MPx protects Corynebacterium glutamicum against acid stress by scavenging ROS. Biotechnol Lett. 2016 Jul;38(7):1221-8. doi: 10.1007/s10529-016-2099-y. Epub 2016 Apr 6. PubMed PMID: 27053080.